molecular formula C12H16N2 B8622230 7-(Pyridin-3-YL)heptanenitrile CAS No. 88940-85-6

7-(Pyridin-3-YL)heptanenitrile

Cat. No.: B8622230
CAS No.: 88940-85-6
M. Wt: 188.27 g/mol
InChI Key: LSSIPYYNELTXKT-UHFFFAOYSA-N
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Description

7-(Pyridin-3-YL)heptanenitrile is an organic compound belonging to the nitrile class, characterized by a heptane backbone with a cyano group (-C≡N) at one terminus and a pyridin-3-yl substituent at the seventh carbon. Nitriles are pivotal in organic synthesis due to their versatility as precursors to amines, carboxylic acids, and heterocycles. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely properties and applications.

Properties

CAS No.

88940-85-6

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

7-pyridin-3-ylheptanenitrile

InChI

InChI=1S/C12H16N2/c13-9-5-3-1-2-4-7-12-8-6-10-14-11-12/h6,8,10-11H,1-5,7H2

InChI Key

LSSIPYYNELTXKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

7-(Methylthio)heptanenitrile (C₈H₁₅NS): Features a methylthio (-SMe) group, enhancing lipophilicity and metabolic stability .

7-Hydroxyheptanenitrile (C₇H₁₃NO): Contains a hydroxyl (-OH) group, increasing polarity and aqueous solubility .

(±)-7-[(Quinoline Derivative)amino]heptanenitrile (C₂₀H₂₃ClN₃O): A complex derivative with a chlorinated quinoline ring, likely influencing bioactivity .

Physicochemical Properties

Table 1: Comparative Properties of Heptanenitrile Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Water Solubility Key Spectral Data
7-(Methylthio)heptanenitrile C₈H₁₅NS 157.28 Methylthio (-SMe) 343.6 mg/L at 25°C HRMS: [M+H]⁺ 274.2478 (calc/found)
7-Hydroxyheptanenitrile C₇H₁₃NO 127.19 Hydroxyl (-OH) Not reported Predicted collision cross-section
7-(Benzhydrylamino)heptanenitrile C₂₀H₂₃N₂ 297.41 Benzhydrylamino Not reported ¹³C NMR: δ 144.5, 138.8, 128.5 ppm
Quinoline derivative C₂₀H₂₃ClN₃O ~364.92 Chlorinated quinoline Low (yellow oil) IR: ν(C≡N) ~2240 cm⁻¹; ¹H/¹³C NMR data

Notes:

  • Solubility Trends: The methylthio derivative exhibits moderate water solubility (343.6 mg/L) due to its sulfur group , while the hydroxy analog likely has higher solubility, though data are unavailable. The quinoline derivative’s low solubility aligns with its hydrophobic aromatic structure .
  • Spectral Signatures: HRMS and NMR data confirm structural integrity in synthesized compounds .

Substituent Effects on Reactivity and Function

  • Electron-Withdrawing Groups (e.g., -CN, pyridine): Enhance electrophilicity, facilitating nucleophilic additions or cyclizations.
  • Hydrophilic Groups (-OH): Improve biocompatibility for biomedical applications.
  • Aromatic Moieties (quinoline, benzhydryl): Enable interactions with biological targets (e.g., enzymes, receptors) .

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